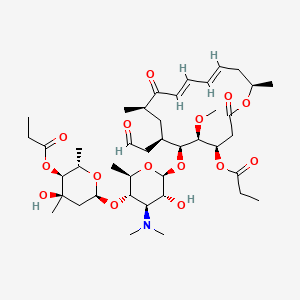
Midecamycin A3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Midecamycin A3 is a macrolide antibiotic produced by the bacterium Streptomyces mycarofaciens. It is part of the midecamycin family, which is known for its effectiveness against Gram-positive bacteria. This compound is particularly noted for its ability to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit .
准备方法
Synthetic Routes and Reaction Conditions
Midecamycin A3 is typically synthesized through fermentation processes involving Streptomyces mycarofaciens. The fermentation broth is filtered, and the filtrate undergoes extraction and phase inversion. The resulting solution is then crystallized, and the crystals are dried to obtain high-purity midecamycin .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation followed by advanced filtration techniques such as ceramic-film filtration. This method ensures high yield and purity while minimizing environmental impact .
化学反应分析
Types of Reactions
Midecamycin A3 undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is particularly significant as it can inactivate the antibiotic by adding sugar moieties to its structure .
Common Reagents and Conditions
Glycosylation: Utilizes glycosyltransferases and sugar donors like UDP-glucose and UDP-xylose.
Oxidation and Reduction: Typically involves reagents like NADPH and NADH for enzymatic reactions.
Major Products
The major products formed from these reactions include various glycosylated derivatives of midecamycin, which generally exhibit reduced antimicrobial activity .
科学研究应用
Midecamycin A3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolide antibiotics and their interactions with bacterial ribosomes.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating infections caused by Gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
作用机制
Midecamycin A3 exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This prevents the formation of peptide bonds and the translocation of the growing peptide chain, ultimately leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: Known for its enhanced stability and broader spectrum compared to midecamycin.
Azithromycin: Noted for its longer half-life and better tissue penetration.
Uniqueness
Midecamycin A3 is unique due to its specific structural modifications, such as the acetoxy group at position 9 of the 16-membered ring. These modifications contribute to its distinct pharmacokinetic properties and activity profile .
属性
CAS 编号 |
36025-69-1 |
|---|---|
分子式 |
C41H65NO15 |
分子量 |
812.0 g/mol |
IUPAC 名称 |
[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C41H65NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-27,29,33-40,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |
InChI 键 |
POOQYAXQHUANTP-BCGBQJBESA-N |
手性 SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C |
规范 SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(=O)C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


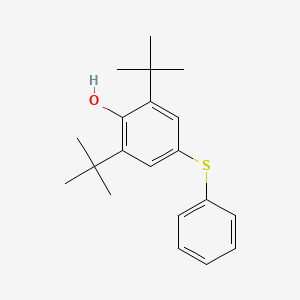
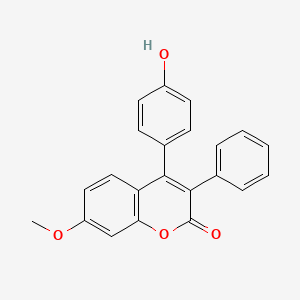
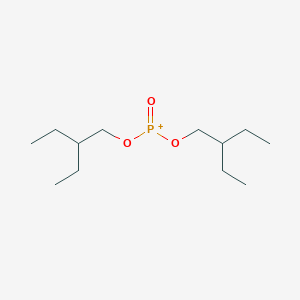
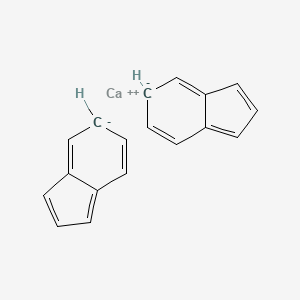
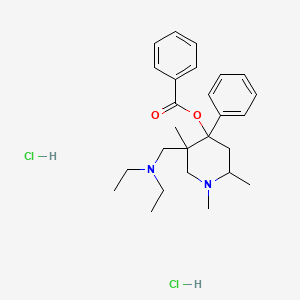

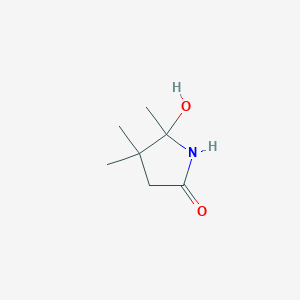
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
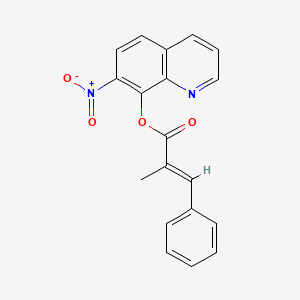

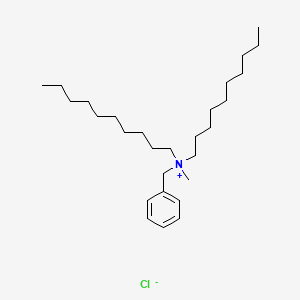
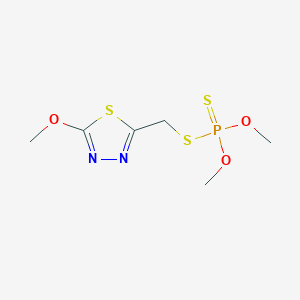
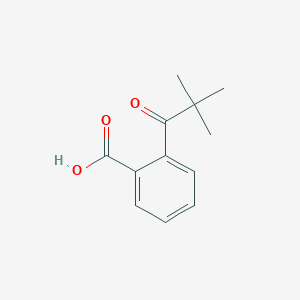
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
